molecular formula C7H7BrN2O B14839463 4-Bromo-6-cyclopropoxypyrimidine CAS No. 1209459-18-6

4-Bromo-6-cyclopropoxypyrimidine

Cat. No.: B14839463
CAS No.: 1209459-18-6
M. Wt: 215.05 g/mol
InChI Key: MHNCXDORLAOYKO-UHFFFAOYSA-N
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Description

4-Bromo-6-cyclopropylpyrimidine (CAS No. 1086382-13-9) is a brominated pyrimidine derivative with a cyclopropyl substituent at the 6-position. Its molecular formula is C₇H₇BrN₂, and it has a molecular weight of 199.05 g/mol . This compound is of interest in medicinal chemistry and materials science due to its versatile scaffold.

Properties

CAS No.

1209459-18-6

Molecular Formula

C7H7BrN2O

Molecular Weight

215.05 g/mol

IUPAC Name

4-bromo-6-cyclopropyloxypyrimidine

InChI

InChI=1S/C7H7BrN2O/c8-6-3-7(10-4-9-6)11-5-1-2-5/h3-5H,1-2H2

InChI Key

MHNCXDORLAOYKO-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=NC=N2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-cyclopropoxypyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-bromo-6-hydroxypyrimidine with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution of the hydroxyl group with the cyclopropoxy group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-6-cyclopropoxypyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to yield dehalogenated products.

    Cyclization Reactions: The cyclopropoxy group can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydride or potassium tert-butoxide in solvents such as tetrahydrofuran.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

  • Substituted pyrimidines with various functional groups.
  • Oxidized or reduced derivatives of the original compound.

Scientific Research Applications

4-Bromo-6-cyclopropoxypyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-6-cyclopropoxypyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the cyclopropoxy group contribute to the compound’s binding affinity and specificity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

The following analysis compares 4-bromo-6-cyclopropylpyrimidine with structurally related pyrimidine derivatives, focusing on substituent effects, physicochemical properties, and applications.

Structural and Substituent Variations

Key differences arise from substituent type, position, and electronic effects:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Structural Features
4-Bromo-6-cyclopropylpyrimidine 1086382-13-9 C₇H₇BrN₂ 199.05 Br (4), cyclopropyl (6) Bulky cyclopropyl group
5-Bromo-4-cyclopropyl-6-methylpyrimidine 1434127-91-9 C₈H₉BrN₂ 213.07 Br (5), cyclopropyl (4), methyl (6) Methyl enhances lipophilicity
4-Amino-6-bromo-2-methylpyrimidine 1161763-15-0 C₅H₇BrN₃ 204.03 Br (6), NH₂ (4), methyl (2) Amino group improves solubility
4-Bromo-6-(trifluoromethyl)pyrimidine - C₅H₃BrF₃N₂ 240.99 Br (4), CF₃ (6) Electron-withdrawing CF₃ group
5-Bromo-2,4-dimethylpyrimidine 785777-89-1 C₆H₇BrN₂ 193.04 Br (5), methyl (2,4) Dual methyl groups increase steric bulk

Sources :

Key Observations:

Substituent Position : Bromine placement (positions 4 vs. 5) alters electronic distribution. For example, 4-bromo derivatives are more reactive in nucleophilic aromatic substitution due to para-directing effects .

Functional Groups: Cyclopropyl: Introduces steric hindrance, reducing reaction rates but improving metabolic stability in drug candidates . Amino (NH₂): Enhances water solubility and enables hydrogen bonding, making 4-amino-6-bromo-2-methylpyrimidine (similarity score 0.87) suitable for pharmaceutical intermediates . Trifluoromethyl (CF₃): Increases electronegativity and stability, often used to optimize pharmacokinetic properties .

Physicochemical Properties

Substituents significantly impact physical properties:

Compound Name Density (g/cm³) Boiling Point (°C) pKa Predicted Solubility
4-Bromo-6-cyclopropylpyrimidine - - - Low (non-polar)
5-Bromo-4-cyclopropyl-6-methylpyrimidine 1.562 270.2 1.67 Moderate
4-Amino-6-bromo-2-methylpyrimidine - - - High (polar)
4-Bromo-6-(trifluoromethyl)pyrimidine - - ~2.5* Low

Notes:

  • The cyclopropyl group in 5-bromo-4-cyclopropyl-6-methylpyrimidine contributes to a higher boiling point (270.2°C) compared to non-bulky analogs .
  • Amino groups (e.g., in 4-amino-6-bromo-2-methylpyrimidine) lower pKa, increasing solubility in aqueous environments .
  • *Estimated pKa for CF₃-containing compounds based on electronegativity trends .

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